molecular formula C11H14O3 B057473 4H-1,3-Benzodioxin-5-methanol,2,2-dimethyl-(9CI) CAS No. 112429-70-6

4H-1,3-Benzodioxin-5-methanol,2,2-dimethyl-(9CI)

Cat. No.: B057473
CAS No.: 112429-70-6
M. Wt: 194.23 g/mol
InChI Key: GUFVNPANZYZMMU-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4H-1,3-benzodioxin-5-methanol is a chemical compound known for its unique structure and properties. It serves as a key intermediate in the synthesis of various phytotoxins, particularly those isolated from the rice blast fungus, Magnaporthe grisea . This compound is characterized by its benzodioxin ring system, which contributes to its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-4H-1,3-benzodioxin-5-methanol typically involves the use of 2,3-dimethylphenol as a starting material . The synthetic route includes several key steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-4H-1,3-benzodioxin-5-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Jones reagent, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Methanol, various halides.

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4H-1,3-benzodioxin-5-methanol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 2,2-Dimethyl-4H-1,3-benzodioxin-5-methanol is unique due to its specific reactivity and role as a key intermediate in the synthesis of bioactive compounds. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

(2,2-dimethyl-4H-1,3-benzodioxin-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-11(2)13-7-9-8(6-12)4-3-5-10(9)14-11/h3-5,12H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUFVNPANZYZMMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2=C(C=CC=C2O1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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